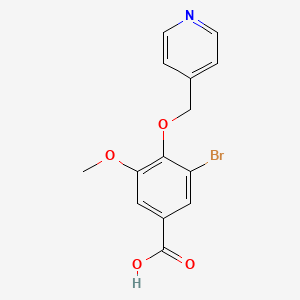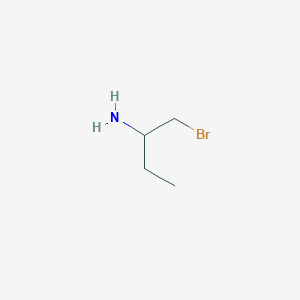
Methyl 2-(trifluoromethyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(trifluoromethyl)aziridine-2-carboxylate is a compound that belongs to the aziridine family, characterized by a three-membered ring structure containing one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)aziridine-2-carboxylate typically involves the reaction of 1-tosyl-2-(trifluoromethyl)aziridine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(trifluoromethyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles such as amines, alcohols, or thiols attack the aziridine ring, leading to ring opening and formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reaction .
Aplicaciones Científicas De Investigación
Methyl 2-(trifluoromethyl)aziridine-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-(trifluoromethyl)aziridine-2-carboxylate primarily involves nucleophilic ring opening. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted products. This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the aziridine ring .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group, making it less reactive.
1-tosyl-2-(trifluoromethyl)aziridine: A precursor in the synthesis of methyl 2-(trifluoromethyl)aziridine-2-carboxylate.
Aziridine-2-carboxamide: Known for its use in medicinal chemistry as an anticancer agent.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts increased reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activity .
Propiedades
Fórmula molecular |
C5H6F3NO2 |
|---|---|
Peso molecular |
169.10 g/mol |
Nombre IUPAC |
methyl 2-(trifluoromethyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C5H6F3NO2/c1-11-3(10)4(2-9-4)5(6,7)8/h9H,2H2,1H3 |
Clave InChI |
UMLZQFLDTFSGLS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)





![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)




